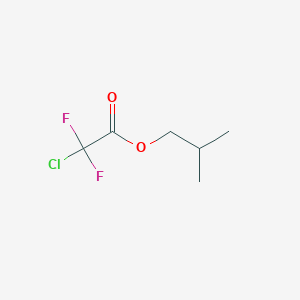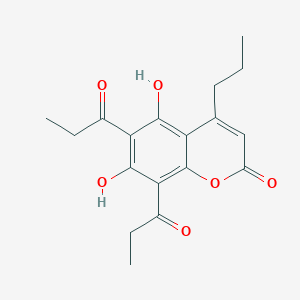
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes multiple hydroxyl groups and propyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzopyran core.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 7 positions can be achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Propyl Substitution: The propyl groups at the 4, 6, and 8 positions are introduced through alkylation reactions, typically using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Oxopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxopropyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the hydroxyl and oxopropyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of bases or catalysts.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the oxopropyl groups can interact with enzymes and receptors. These interactions can modulate various biological processes, including oxidative stress, inflammation, and cell signaling pathways.
相似化合物的比较
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Esculetin: A dihydroxycoumarin with antioxidant and anti-inflammatory activities.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is unique due to its multiple functional groups, which provide a diverse range of chemical reactivity and biological activity. Its complex structure allows for specific interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
166983-60-4 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
5,7-dihydroxy-6,8-di(propanoyl)-4-propylchromen-2-one |
InChI |
InChI=1S/C18H20O6/c1-4-7-9-8-12(21)24-18-13(9)16(22)14(10(19)5-2)17(23)15(18)11(20)6-3/h8,22-23H,4-7H2,1-3H3 |
InChI 键 |
LUOPKCUAKFETTE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C(=C12)O)C(=O)CC)O)C(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


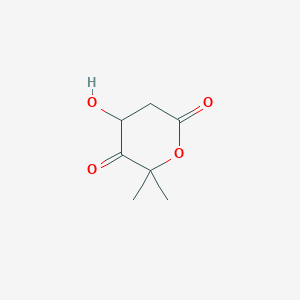

![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)

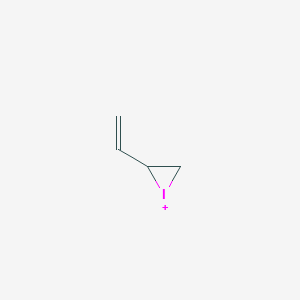
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
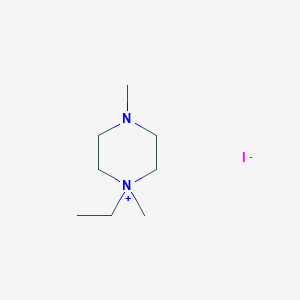
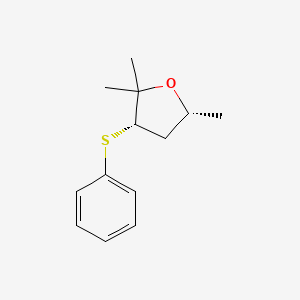
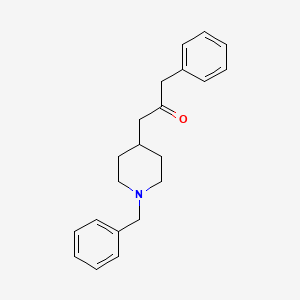


![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)
